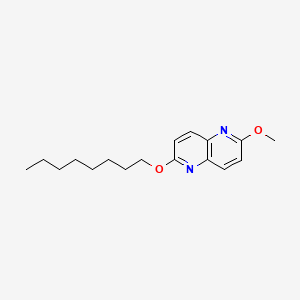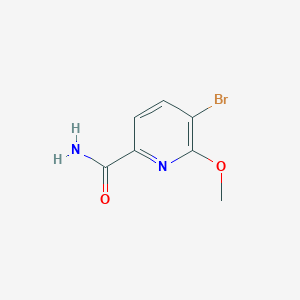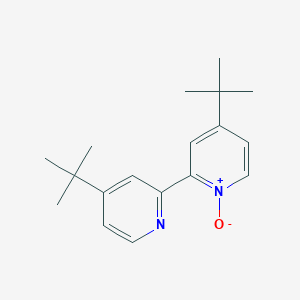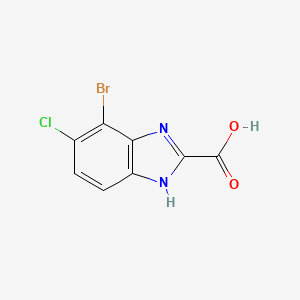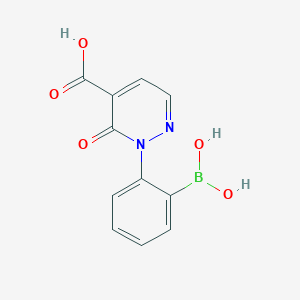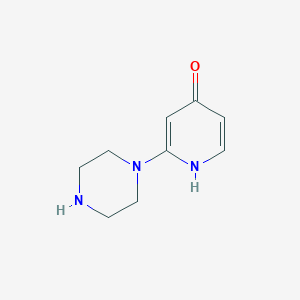
2-(Piperazin-1-yl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)pyridin-4-ol is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring with a hydroxyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired compound with high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-4-one derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)pyridin-4-ol has a wide range of applications in scientific research:
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A piperazine-based derivative used as a metabolite of buspirone.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with antibacterial activity and potential use in drug development.
N-(piperidine-4-yl) benzamide: Investigated for its cytotoxic effects against cancer cells.
Uniqueness
2-(Piperazin-1-yl)pyridin-4-ol is unique due to its specific combination of a piperazine ring and a pyridine ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H13N3O/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |
Clave InChI |
UPGXHFHYQUMKDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=O)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


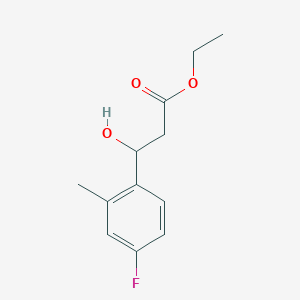
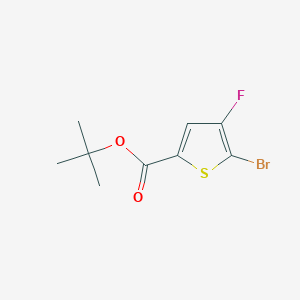

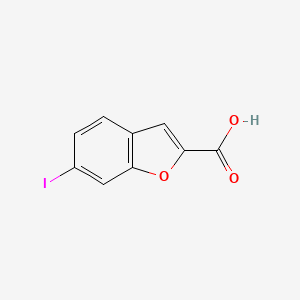
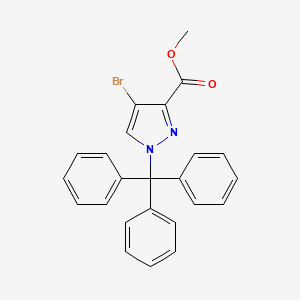
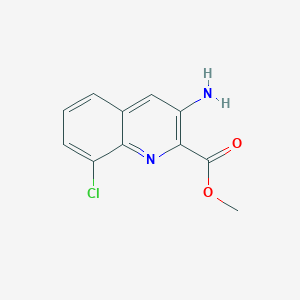
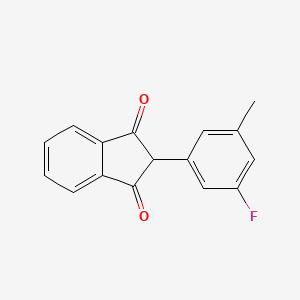
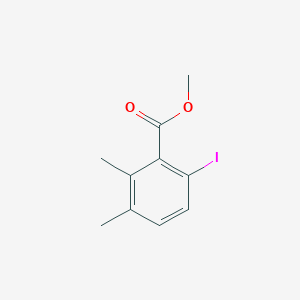
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
